6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes
Mode of Action
It is suggested that the compound may interact with its targets through hydrophobic contacts and hydrogen bonding . The presence of a piperazine ring and fluorophenyl group could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been associated with various biochemical pathways, including those involved in neuroprotection and anti-inflammatory responses
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The 3-chloro-4-fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated aromatic compounds and appropriate nucleophiles.
Purine Core Construction: The purine core is constructed through multi-step synthesis involving condensation reactions of appropriate amines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated aromatic compounds with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9H-purine: Lacks the methyl group at the 9-position.
6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-ethyl-9H-purine: Contains an ethyl group instead of a methyl group at the 9-position.
Uniqueness
6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN6/c1-22-10-21-14-15(22)19-9-20-16(14)24-6-4-23(5-7-24)11-2-3-13(18)12(17)8-11/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJRXSINQGBIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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